9-Octadecenal

描述

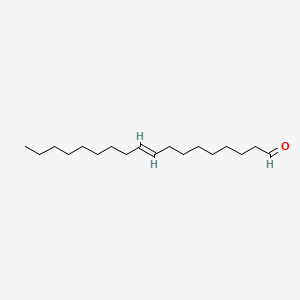

Structure

3D Structure

属性

IUPAC Name |

(E)-octadec-9-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h9-10,18H,2-8,11-17H2,1H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZENZJGDPWWLORF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074305 | |

| Record name | 9-Octadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colourless liquid; Fatty aroma | |

| Record name | 9-Octadecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 9-Octadecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1630/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

352.00 to 367.00 °C. @ 760.00 mm Hg | |

| Record name | 9-Octadecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble in hexane and diethyl ether; insoluble in water, Soluble (in ethanol) | |

| Record name | 9-Octadecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1630/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.837-0.845 | |

| Record name | 9-Octadecenal | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1630/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

5090-41-5, 10009-79-7 | |

| Record name | 9-Octadecenal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005090415 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenal, (9E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010009797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-OCTADECENAL, (9E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/979G27P46D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 9-Octadecenal | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030965 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 9-Octadecenal: Chemical and Physical Properties for Researchers and Drug Development Professionals

December 17, 2025

Abstract

9-Octadecenal, a long-chain unsaturated aldehyde, is a molecule of significant interest in various scientific disciplines, including flavor and fragrance chemistry, entomology as a pheromone component, and increasingly, in the biomedical field as a bioactive lipid molecule. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, with a particular focus on its isomers, (9E)-Octadecenal and (9Z)-Octadecenal. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals by consolidating key data, presenting detailed experimental methodologies for its characterization, and illustrating its involvement in cellular signaling pathways.

Chemical and Physical Properties

This compound is a C18 monounsaturated fatty aldehyde. Its properties can vary slightly depending on the isomeric form, with the cis ((Z)) and trans ((E)) isomers being the most common. The data presented below is a compilation from various sources and represents the most current understanding of its characteristics.

General Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₄O | [1][2][3][4][5] |

| Molecular Weight | 266.46 g/mol | [1][2][3][5][6] |

| Physical State | Liquid at room temperature | [5] |

| Odor | Fatty | [7] |

Isomer-Specific Properties

It is crucial to distinguish between the (9E)- and (9Z)- isomers of this compound, as their physical and biological properties can differ.

| Property | (9E)-9-Octadecenal (trans) | (9Z)-9-Octadecenal (cis) / Olealdehyde | Source(s) |

| IUPAC Name | (E)-octadec-9-enal | (Z)-octadec-9-enal | [1][8] |

| CAS Number | 5090-41-5 | 2423-10-1 | [1][4][6] |

| Boiling Point | 352.00 to 367.00 °C @ 760.00 mm Hg | 362.60 °C @ 760.00 mm Hg (estimated) | [5][9] |

| Density | 0.848 to 0.854 g/cm³ @ 25.00 °C | 0.8410 g/cm³ | [7][10] |

| Refractive Index | 1.455 to 1.461 @ 20.00 °C | Not available | [7] |

| Solubility | Insoluble in water; Soluble in alcohol. | Insoluble in water. | [7][9] |

| Flash Point | 183.80 °C (estimated) | 183.80 °C (estimated) | [7][9] |

Experimental Protocols

This section provides detailed methodologies for the characterization and analysis of this compound, compiled from established analytical techniques for long-chain unsaturated aldehydes.

Synthesis and Purification of (Z)-9-Octadecenal

A common method for the synthesis of (Z)-9-Octadecenal is the oxidation of oleyl alcohol.[11]

Protocol: Swern Oxidation of Oleyl Alcohol [11]

-

Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C.

-

Activation: To this solution, add a solution of anhydrous dimethyl sulfoxide (DMSO) (2.2 equivalents) in anhydrous DCM dropwise, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Alcohol Addition: Add a solution of oleyl alcohol (1.0 equivalent) in anhydrous DCM dropwise to the activated DMSO solution, keeping the temperature below -60 °C. Stir for 30 minutes.

-

Base Addition: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, allow the reaction to warm to room temperature and stir for 1 hour.

-

Workup and Extraction: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain pure (Z)-9-Octadecenal.

Spectroscopic Analysis

GC-MS is a powerful technique for the separation and identification of volatile compounds like this compound.

Protocol: GC-MS Analysis of this compound [12][13]

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent (e.g., hexane or dichloromethane).

-

GC Conditions:

-

Column: Use a non-polar capillary column, such as one coated with 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).

-

Injector Temperature: Set to 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp: Increase at 10 °C/min to 300 °C.

-

Final hold: Hold at 300 °C for 5-10 minutes.

-

-

Carrier Gas: Use helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Ion Source Temperature: Set to 230 °C.

-

Mass Range: Scan from m/z 40 to 500.

-

-

Data Analysis: Identify this compound based on its retention time and comparison of its mass spectrum with a reference library (e.g., NIST). The mass spectrum of this compound typically shows a molecular ion peak (M+) at m/z 266 and characteristic fragmentation patterns for long-chain aldehydes.[14]

NMR spectroscopy provides detailed information about the molecular structure of this compound.

Protocol: ¹H and ¹³C NMR of this compound [15][16]

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

Aldehydic proton (-CHO): ~9.7 ppm (triplet).

-

Olefinic protons (-CH=CH-): ~5.4 ppm (multiplet).

-

Allylic protons (-CH₂-CH=): ~2.0 ppm (multiplet).

-

Methylene protons adjacent to the aldehyde (-CH₂-CHO): ~2.4 ppm (quartet).

-

Alkyl chain methylene protons (-(CH₂)n-): ~1.3 ppm (broad multiplet).

-

Terminal methyl proton (-CH₃): ~0.9 ppm (triplet).

-

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same spectrometer.

-

Expected Chemical Shifts (in CDCl₃):

-

Carbonyl carbon (C=O): ~202 ppm.

-

Olefinic carbons (-C=C-): ~130 ppm.

-

Alkyl chain carbons: ~14-44 ppm.

-

-

FTIR spectroscopy is used to identify the functional groups present in this compound.

Protocol: FTIR Analysis of this compound [17][18]

-

Sample Preparation: Place a small drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Characteristic Absorptions:

-

C=O stretch (aldehyde): Strong absorption band around 1725 cm⁻¹.

-

C-H stretch (aldehyde): Two weak to medium bands around 2820 cm⁻¹ and 2720 cm⁻¹.

-

C=C stretch (alkene): Medium absorption band around 1650 cm⁻¹.

-

=C-H bend (alkene): Absorption around 965 cm⁻¹ for the trans isomer and around 720 cm⁻¹ for the cis isomer.

-

C-H stretch (alkane): Strong absorption bands around 2925 cm⁻¹ and 2855 cm⁻¹.

-

Signaling Pathways and Biological Activity

Recent research has highlighted the role of fatty aldehydes as signaling molecules in various cellular processes. While direct signaling pathways for this compound are still under active investigation, studies on structurally similar unsaturated aldehydes provide valuable insights into its potential biological functions, particularly in inducing cellular stress responses and apoptosis.

JNK Signaling Pathway Activation

Unsaturated aldehydes are known to induce oxidative stress, which can lead to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[10][19][20] This pathway is a critical regulator of cellular responses to stress, including apoptosis, inflammation, and proliferation.

Induction of Apoptosis

Unsaturated aldehydes can trigger apoptosis through multiple mechanisms, including the death receptor pathway and the mitochondrial pathway.[1][6] The activation of the JNK pathway is a key event that can link cellular stress to the apoptotic machinery.

Experimental Workflow for Investigating Bioactivity

A systematic workflow is essential for elucidating the biological effects of this compound. The following diagram outlines a typical experimental approach for studying bioactive lipids.

Conclusion

This compound is a multifaceted molecule with well-defined chemical and physical properties. This guide has provided a consolidated resource for researchers, offering detailed experimental protocols for its synthesis and characterization, and an overview of its potential role in cellular signaling. The provided visualizations of the JNK signaling pathway, apoptosis induction, and a general experimental workflow serve as foundational models for further investigation into the biological activities of this and other long-chain unsaturated aldehydes. As research in the field of lipidomics and bioactive lipids continues to expand, a thorough understanding of the properties and biological functions of molecules like this compound will be crucial for advancements in drug development and the understanding of cellular physiology and pathology.

References

- 1. Activation of the death receptor pathway of apoptosis by the aldehyde acrolein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Novel Experimental Workflow to Determine the Impact of Storage Parameters on the Mass Spectrometric Profiling and Assessment of Representative Phosphatidylethanolamine Lipids in Mouse Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diatom-Derived Polyunsaturated Aldehydes Activate Cell Death in Human Cancer Cell Lines but Not Normal Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADViSELipidomics: a workflow for analyzing lipidomics data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Apoptosis of lung cells regulated by mitochondrial signal pathway in crotonaldehyde-induced lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. The Regulation of JNK Signaling Pathways in Cell Death through the Interplay with Mitochondrial SAB and Upstream Post-Translational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. benchchem.com [benchchem.com]

- 11. scialert.net [scialert.net]

- 12. ajbs.scione.com [ajbs.scione.com]

- 13. This compound [webbook.nist.gov]

- 14. High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. sarpublication.com [sarpublication.com]

- 17. researchgate.net [researchgate.net]

- 18. creative-diagnostics.com [creative-diagnostics.com]

- 19. paulogentil.com [paulogentil.com]

- 20. JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships - PMC [pmc.ncbi.nlm.nih.gov]

The Natural Occurrence of (Z)-9-Octadecenal: A Technical Guide

(Z)-9-Octadecenal , a long-chain unsaturated aldehyde, is a significant semiochemical found in nature, primarily acting as a sex pheromone in a variety of insect species. Its presence has also been noted in certain microorganisms. This technical guide provides a comprehensive overview of the natural occurrence of (Z)-9-Octadecenal, detailing its presence in various organisms, the biosynthetic pathways leading to its formation, and the experimental protocols for its extraction and analysis. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development.

Natural Occurrence and Quantitative Data

(Z)-9-Octadecenal is most prominently documented as a component of female sex pheromone blends in several species of moths (Lepidoptera). It often acts in concert with other compounds to elicit a specific behavioral response in males. Its presence has also been identified in bacteria.

In Insects

The quantitative composition of pheromone blends is crucial for species-specific communication. The following tables summarize the known quantitative data for (Z)-9-Octadecenal in various insect species.

Table 1: Quantitative Analysis of (Z)-9-Octadecenal in the Pheromone Gland of Heliothis subflexa

| Pheromone Component | Percentage in Volatile Emissions (%)[1] | Percentage in Gland Extracts (%)[1] |

| (Z)-9-Tetradecenal (Z9-14:Ald) | 1.57 | 1.35 |

| Tetradecanal (14:Ald) | 3.78 | 1.51 |

| (Z)-7-Hexadecenal + (Z)-9-Hexadecenal | 9.60 | 3.59 |

| (Z)-11-Hexadecenal (Z11-16:Ald) | 76.14 | 18.94 |

| Hexadecanal (16:Ald) | 2.95 | 2.17 |

| (Z)-9-Octadecenal | Not explicitly quantified in this study, but is a known minor component. | Not explicitly quantified in this study, but is a known minor component. |

| (Z)-9-Hexadecen-1-ol (Z9-16:OH) | 0.07 | 7.21 |

| (Z)-11-Hexadecen-1-ol (Z11-16:OH) | 1.11 | 49.04 |

| (Z)-7-Hexadecen-1-yl acetate (Z7-16:OAc) | 0.48 | 1.73 |

| (Z)-9-Hexadecen-1-yl acetate (Z9-16:OAc) | 1.32 | 4.02 |

| (Z)-11-Hexadecen-1-yl acetate (Z11-16:OAc) | 2.98 | 10.43 |

Table 2: Relative Abundance of (Z)-9-Octadecenal in Ovipositor Washings of Scirpophaga incertulas

| Pheromone Component | Relative Amount[2][3] |

| Hexadecanal | 18 |

| (Z)-9-Hexadecenal | 34 |

| (Z)-11-Hexadecenal | 100 |

| (Z)-9-Octadecenal | 20 |

| (Z)-11-Hexadecen-1-ol | 54 |

In Microorganisms

The occurrence of (Z)-9-Octadecenal is not limited to the insect world. It has also been reported in bacteria.

Table 3: Occurrence of (Z)-9-Octadecenal in Microorganisms

| Species | Compound | Reference |

| Streptomyces griseoincarnatus | cis-9-Octadecenal | [4][5] |

In Plants

Despite extensive searches of scientific literature, there is currently no significant evidence to suggest the natural occurrence of (Z)-9-Octadecenal in plants. While plants are known to produce a wide variety of C18 fatty acid derivatives, the specific aldehyde, (Z)-9-Octadecenal, has not been identified as a common volatile or constituent.[6][7][8][9]

Biosynthesis of (Z)-9-Octadecenal

In insects, (Z)-9-Octadecenal is synthesized from common fatty acid precursors through a series of enzymatic reactions. The general pathway involves desaturation of a saturated fatty acid followed by reduction of the resulting acyl-CoA to an aldehyde.

The biosynthesis is believed to start with stearic acid (a C18 saturated fatty acid), which is a common product of fatty acid synthesis.

This pathway highlights two key enzymatic steps:

-

Δ9-Desaturation : A Δ9-desaturase enzyme introduces a double bond at the 9th carbon position of stearoyl-CoA, converting it to (Z)-9-octadecenoyl-CoA (oleoyl-CoA).

-

Reduction : A fatty acyl-CoA reductase (FAR) then catalyzes the reduction of the thioester group of oleoyl-CoA to an aldehyde, forming (Z)-9-Octadecenal.

Experimental Protocols

The identification and quantification of (Z)-9-Octadecenal from biological samples primarily rely on gas chromatography-mass spectrometry (GC-MS). Below are detailed protocols for the extraction and analysis of this compound from insect pheromone glands.

Protocol 1: Pheromone Gland Extraction

This protocol describes the solvent extraction of semiochemicals from insect pheromone glands.

Materials:

-

Insect specimens (female moths)

-

Dissecting microscope

-

Fine-tipped forceps

-

Micro-scissors

-

Conical glass vials (1.5 mL) with PTFE-lined caps

-

Hexane (HPLC grade)

-

Internal standard (e.g., a known amount of a C17 or C19 alkane)

-

Micropipettes

Procedure:

-

Gland Dissection: Anesthetize the insect by cooling it on ice for 5-10 minutes. Under a dissecting microscope, carefully excise the pheromone gland, which is typically located on the terminal abdominal segments.

-

Extraction: Immediately place the dissected gland into a conical glass vial containing 50-100 µL of hexane and the internal standard.

-

Incubation: Allow the gland to extract for at least 30 minutes at room temperature. Gently agitate the vial periodically to aid extraction.

-

Sample Transfer: Carefully transfer the hexane extract to a clean vial for analysis, leaving the gland tissue behind.

-

Storage: If not analyzed immediately, store the extract at -20°C.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis of the pheromone extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms)

GC Conditions (Example):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/minute to 280°C

-

Hold: 10 minutes at 280°C

-

-

Transfer Line Temperature: 280°C

MS Conditions (Example):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Range: m/z 40-450

-

Solvent Delay: 3-5 minutes

Data Analysis:

-

Identification: Identify (Z)-9-Octadecenal by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of (Z)-9-Octadecenal will show a characteristic molecular ion peak (m/z 266) and fragmentation pattern.

-

Quantification: Quantify the amount of (Z)-9-Octadecenal by comparing the peak area of its characteristic ions to the peak area of the internal standard.

Conclusion

(Z)-9-Octadecenal is a naturally occurring aldehyde with a well-established role as an insect sex pheromone. Its biosynthesis from common fatty acids highlights the efficiency of metabolic pathways in generating chemical diversity for signaling purposes. While its presence in the microbial world is noted, its occurrence in the plant kingdom remains largely undocumented. The experimental protocols provided herein offer a robust framework for the extraction, identification, and quantification of this important semiochemical, facilitating further research into its ecological roles and potential applications.

References

- 1. Qualitative and quantitative analysis of chemicals emitted from the pheromone gland of individual Heliothis subflexa females | PLOS One [journals.plos.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Developments in Fatty Acid-Derived Insect Pheromone Production Using Engineered Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 9-Octadecenal, (9Z)- | C18H34O | CID 5364492 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Variability in the Capacity to Produce Damage-Induced Aldehyde Green Leaf Volatiles among Different Plant Species Provides Novel Insights into Biosynthetic Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Natural Aldehydes on Health Effects – Oriental Journal of Chemistry [orientjchem.org]

- 9. researchgate.net [researchgate.net]

The Biological Function of 9-Octadecenal in Insects: A Technical Guide

Abstract

(Z)-9-Octadecenal is a long-chain unsaturated aldehyde that serves as a critical semiochemical in the chemical communication systems of numerous insect species, primarily within the order Lepidoptera. Functioning as a sex pheromone, it plays a pivotal role in mate recognition and reproductive isolation. This technical guide provides a comprehensive analysis of the biological functions of 9-octadecenal in insects, detailing its role in pheromone blends, the biosynthetic pathways responsible for its production, the mechanisms of its reception by the insect olfactory system, and the behavioral responses it elicits. This document summarizes key quantitative data, provides detailed experimental methodologies for its study, and includes visualizations of relevant pathways and workflows to support further research and the development of novel pest management strategies.

Introduction: The Role of this compound in Insect Communication

Chemical communication is a fundamental aspect of insect biology, governing behaviors essential for survival and reproduction. Pheromones, as intraspecific chemical signals, are of particular importance. (Z)-9-Octadecenal and its structurally related C16 analog, (Z)-9-hexadecenal, are prominent examples of Type I female-produced sex pheromones, which are typically unsaturated fatty acid derivatives with an oxygen-containing functional group. These aldehydes are often minor but crucial components of complex pheromone blends, and their presence in specific ratios is critical for species-specific attraction. The high specificity and potency of these compounds make them valuable targets for the development of environmentally benign pest control methods, such as mating disruption and mass trapping.

Biological Function as a Sex Pheromone

(Z)-9-Octadecenal and its analogs have been identified as essential components of the female-produced sex pheromone blends of several economically important moth species. The precise composition and ratio of the pheromone blend are critical for eliciting the full sequence of male mating behavior, from upwind flight to copulation attempts.

Quantitative Data on Pheromone Blends

The efficacy of (Z)-9-octadecenal and its analogs as sex attractants is highly dependent on their relative abundance within a multi-component pheromone blend. The following table summarizes the composition of sex pheromone blends containing (Z)-9-hexadecenal, a close and functionally similar analog of (Z)-9-octadecenal, in several insect species.

| Insect Species | Common Name | Pheromone Components | Blend Ratio (%) | Reference(s) |

| Diatraea grandiosella | Southwestern Corn Borer | (Z)-9-Hexadecenal | 21.5 | |

| (Z)-11-Hexadecenal | 70.6 | |||

| (Z)-13-Octadecenal | 7.9 | |||

| Chilo suppressalis | Asiatic Rice Borer | (Z)-9-Hexadecenal | 5 | |

| (Z)-11-Hexadecenal | 48 | |||

| (Z)-13-Octadecenal | 6 | |||

| Heliothis subflexa | - | (Z)-9-Hexadecenal | Required for attraction | |

| (Z)-11-Hexadecenal | - | |||

| (Z)-11-Hexadecen-1-ol | - | |||

| Helicoverpa armigera | Cotton Bollworm | (Z)-9-Hexadecenal | 1-10 | |

| (Z)-11-Hexadecenal | 90-99 |

Biosynthesis of this compound

The biosynthesis of long-chain aldehyde pheromones like this compound occurs in the specialized pheromone glands of female moths and is derived from fatty acid metabolism. The pathway involves a series of enzymatic modifications to a saturated fatty acid precursor.

A key study on Heliothis subflexa demonstrated that the C16 analog, (Z)-9-hexadecenal, is biosynthesized from octadecanoic acid (a C18 fatty acid). This process involves the action of a Δ11-desaturase enzyme to introduce a double bond, followed by one round of chain shortening. By analogy, the biosynthesis of (Z)-9-octadecenal likely follows a similar pathway, starting with a C20 saturated fatty acid precursor, which is then subjected to desaturation and chain shortening. The final step in the biosynthesis of aldehyde pheromones is the reduction of the fatty acyl precursor to a fatty alcohol, followed by oxidation to the aldehyde.

Pheromone Reception and Signaling

The detection of pheromones such as this compound occurs in specialized sensory hairs called sensilla, located on the antennae of the male insect. Odorant molecules enter the sensilla through pores and are transported across the aqueous sensillum lymph by odorant-binding proteins (OBPs). The pheromone then binds to an olfactory receptor (OR), which is a ligand-gated ion channel located on the dendritic membrane of an olfactory receptor neuron (ORN). Insect ORs are typically heterodimers, consisting of a specific odorant-binding subunit and a conserved co-receptor (Orco). The binding of the pheromone to the OR complex triggers the opening of the ion channel, leading to a depolarization of the ORN and the generation of an action potential. This electrical signal is then transmitted to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. While specific ORs for this compound have not yet been definitively identified, research on related aldehydes suggests that specific ORs are tuned to detect these molecules.

Experimental Protocols

The identification and characterization of this compound and its biological functions rely on a combination of analytical chemistry and bioassays. The following are detailed methodologies for key experiments.

Pheromone Extraction and Identification: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique for identifying biologically active compounds in a complex mixture. It couples the separation capabilities of gas chromatography with the sensitivity of an insect's antenna as a detector.

Methodology:

-

Pheromone Gland Extraction:

-

Excise the pheromone glands from virgin female insects during their calling period.

-

Extract the glands in a small volume of a non-polar solvent (e.g., hexane) for 30 minutes.

-

Concentrate the extract under a gentle stream of nitrogen.

-

-

GC-EAD Analysis:

-

Inject the extract into a gas chromatograph equipped with a polar capillary column.

-

Split the column effluent, directing one portion to a flame ionization detector (FID) and the other over a prepared insect antenna.

-

The antenna is mounted between two electrodes, and the electrical potential is amplified.

-

Simultaneously record the FID chromatogram and the electroantennogram (EAG).

-

Compounds that elicit a response from the antenna (a deflection in the EAG signal) are considered biologically active.

-

-

Compound Identification:

-

Analyze the extract by gas chromatography-mass spectrometry (GC-MS) to identify the chemical structures of the EAG-active compounds.

-

Confirm the identification by comparing the mass spectra and retention times with those of synthetic standards.

-

Behavioral Bioassay: Wind Tunnel Analysis

Wind tunnel assays are used to study the behavioral responses of insects to airborne chemical cues in a controlled environment that simulates natural conditions.

Methodology:

-

Wind Tunnel Setup:

-

Use a glass or acrylic wind tunnel with a charcoal-filtered air intake to ensure a clean airflow.

-

Maintain a constant wind speed (e.g., 0.3 m/s), temperature, and humidity that are optimal for the insect species being tested.

-

Use dim red light for nocturnal insects to facilitate observation without affecting their behavior.

-

-

Odor Source Preparation:

-

Prepare a synthetic blend of the putative pheromone components, including (Z)-9-octadecenal, in the naturally occurring ratio.

-

Apply a known concentration of the blend to a dispenser (e.g., a rubber septum or filter paper).

-

Place the dispenser at the upwind end of the tunnel.

-

-

Insect Preparation and Release:

-

Use sexually mature, virgin male insects that have been acclimated to the experimental conditions.

-

Release individual males onto a platform at the downwind end of the tunnel.

-

-

Data Collection and Analysis:

-

Observe and record the male's behavior for a set period (e.g., 5 minutes).

-

Quantify a sequence of behaviors, including activation, taking flight, upwind oriented flight, and contact with the odor source.

-

Compare the responses to the full pheromone blend with responses to incomplete blends and a solvent control to determine the role of each component.

-

Table of Quantifiable Behavioral Responses in a Wind Tunnel Assay:

| Behavior | Description | Metric |

| Activation | Insect initiates movement from a resting state. | % of insects activated |

| Take-off | Insect initiates flight. | % of insects taking flight |

| Upwind Flight | Sustained flight towards the odor source. | % of insects exhibiting upwind flight |

| Source Contact | Insect lands on or very near the odor source. | % of insects making source contact |

Conclusion

(Z)-9-Octadecenal and its analogs are integral components of the chemical communication systems of many insect species, primarily functioning as sex pheromones. A thorough understanding of their biological function, biosynthesis, and reception is crucial for the development of effective and sustainable pest management strategies. The methodologies and data presented in this guide provide a foundation for further research into the chemical ecology of these important semiochemicals and their potential applications in agriculture and public health.

9-Octadecenal as an Insect Semiochemical: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Octadecenal is a long-chain unsaturated aldehyde that functions as a semiochemical in various insect species. Semiochemicals are chemical substances that carry information between organisms and play a crucial role in mediating behaviors such as mating, aggregation, and host location.[1] This technical guide provides an in-depth overview of this compound's role as an insect semiochemical, focusing on its biosynthesis, perception, degradation, and the experimental methodologies used to study its effects. While specific quantitative data for this compound is limited in publicly available literature, this guide will draw upon data from closely related compounds to provide a comprehensive framework for researchers.

Role of this compound in Insect Communication

(Z)-9-Octadecenal has been identified as a minor component of the female sex pheromone blend in the moth Heliothis subflexa.[2] In many moth species, the precise ratio of multiple pheromone components is critical for eliciting a full behavioral response in males, from upwind flight to copulation attempts. While not a primary attractant, the presence of minor components like this compound can be crucial for species-specific recognition and optimal mating success. The E-isomer, (E)-9-octadecenal, is also a known monounsaturated fatty aldehyde.[3]

Data Presentation: Quantitative Effects of Related Aldehydes

Table 1: Behavioral Response of Male Heliothis subflexa to Pheromone Blends in a Wind Tunnel Bioassay

| Pheromone Blend Composition | Dose (ng) | % Upwind Flight | % Source Contact |

| (Z)-11-Hexadecenal (Z11-16:Ald) | 1000 | Low | 0 |

| Z11-16:Ald + (Z)-9-Hexadecenal (Z9-16:Ald) | 1000 + 500 | Moderate | <10 |

| Z11-16:Ald + Z9-16:Ald + (Z)-11-Hexadecenol (Z11-16:OH) | 1000 + 500 + 100 | High | 52-69 |

Data adapted from a study on Heliothis subflexa, where (Z)-9-hexadecenal is a key minor component. This table illustrates the synergistic effect of multiple components in eliciting a full behavioral response.[4]

Table 2: Electroantennogram (EAG) Responses of Male Moths to Aldehyde Pheromone Components

| Insect Species | Compound | Dose | Mean EAG Response (mV ± SEM) |

| Duponchelia fovealis | (E)-13-Octadecenal | 10 µg | 1.2 ± 0.2 |

| Duponchelia fovealis | (Z)-13-Octadecenal | 10 µg | 0.8 ± 0.15 |

| Duponchelia fovealis | (Z)-11-Hexadecenal | 10 µg | 0.5 ± 0.1 |

| Pandemis limitata (female) | (Z)-11-Tetradecenyl acetate | 1 µg | ~0.4 |

| Pandemis limitata (male) | (Z)-11-Tetradecenyl acetate | 1 µg | ~0.7 |

Data for D. fovealis adapted from a study showing dose-dependent antennal responses to C18 and C16 aldehydes.[5] Data for P. limitata illustrates typical EAG responses to a pheromone component.[6]

Biosynthesis of this compound

The biosynthesis of this compound in moths is believed to follow the general pathway for Type I lepidopteran sex pheromones, which originates from fatty acid metabolism.[7][8] This process primarily occurs in the specialized pheromone glands of the female.

The proposed biosynthetic pathway for (Z)-9-Octadecenal starts with the C18 saturated fatty acid, stearoyl-CoA.

-

Desaturation: A specific fatty acyl-CoA desaturase, a Δ9-desaturase, introduces a cis-double bond at the 9th position of the stearoyl-CoA carbon chain, forming (Z)-9-octadecenoyl-CoA.

-

Reduction: A fatty acyl-CoA reductase (FAR) then reduces the (Z)-9-octadecenoyl-CoA to the corresponding fatty alcohol, (Z)-9-octadecenol.[9]

-

Oxidation: Finally, an alcohol oxidase converts (Z)-9-octadecenol to the final aldehyde product, (Z)-9-Octadecenal.

Perception of this compound: Olfactory Signaling

Insects detect semiochemicals like this compound through olfactory receptor neurons (ORNs) housed in sensory hairs called sensilla on their antennae.[10] The perception of an odorant involves a sophisticated signaling cascade.

-

Binding: The hydrophobic this compound molecule enters the sensillum lymph and is transported to the ORN dendrite, likely by an Odorant Binding Protein (OBP).

-

Receptor Activation: The aldehyde binds to a specific Olfactory Receptor (OR), which is a ligand-gated ion channel composed of a variable odorant-specific subunit (OrX) and a conserved co-receptor (Orco).[11]

-

Signal Transduction: Binding of this compound opens the ion channel, leading to an influx of cations and depolarization of the ORN membrane.[11]

-

Action Potential: This depolarization generates action potentials that travel down the axon of the ORN to the antennal lobe of the insect brain for processing.

While specific ORs for this compound have not been definitively identified, studies on Heliothis species have characterized ORNs that respond to related C14 and C16 aldehydes, suggesting the presence of receptors tuned to specific chain lengths and double bond positions.[10][12]

Degradation of this compound

The rapid degradation of pheromone molecules in the vicinity of the receptor is crucial for maintaining the temporal resolution of the olfactory signal, allowing the insect to track a pheromone plume in turbulent air. Aldehyde oxidases (AOXs) are a class of enzymes found in the antennae of moths that are responsible for the catabolism of aldehyde pheromones.[13][14][15][16] These enzymes convert the aldehyde to the corresponding carboxylic acid, which is generally inactive as a pheromone. The substrate specificity of these enzymes can be broad, and they have been shown to degrade various fatty aldehydes.[14][16][17]

Experimental Protocols

Electroantennography (EAG)

EAG is used to measure the overall electrical response of the insect antenna to a volatile compound.

-

Antenna Preparation: An antenna is excised from a live, immobilized insect and mounted between two electrodes containing a conductive solution.

-

Stimulus Delivery: A charcoal-filtered and humidified air stream is continuously passed over the antenna. Puffs of air containing a known concentration of this compound are introduced into the airstream.

-

Data Acquisition: The change in electrical potential across the antenna (the EAG response) is amplified and recorded.

-

Data Analysis: The amplitude of the EAG response is measured and compared across different concentrations of this compound and to a solvent control to generate a dose-response curve.[6]

Single Sensillum Recording (SSR)

SSR allows for the measurement of action potentials from individual ORNs, providing information on the specificity and sensitivity of different neuron types.[18][19]

-

Insect Preparation: An insect is immobilized, and its antenna is fixed to a stable platform.

-

Recording: A sharp tungsten electrode is inserted into the base of a single sensillum to record the electrical activity of the ORNs within. A reference electrode is placed elsewhere on the insect, often in an eye.[18]

-

Stimulus Delivery: A controlled puff of this compound is delivered to the antenna.

-

Data Analysis: The frequency of action potentials (spikes) before, during, and after the stimulus is counted to determine the neuron's response profile. Dose-response curves can be generated by testing a range of concentrations.[20]

Y-Tube Olfactometer Bioassay

This is a two-choice behavioral assay to assess attraction or repulsion to an odor.

-

Apparatus: A Y-shaped glass tube with a central arm and two side arms. A controlled airflow is passed through each arm.

-

Procedure: An odor source (filter paper with this compound) is placed in one arm, and a control (solvent only) is placed in the other. An insect is released at the base of the central arm and allowed to choose which arm to enter.

-

Data Analysis: The number of insects choosing the treatment arm versus the control arm is recorded. A Chi-square test is used to determine if there is a statistically significant preference.

Wind Tunnel Bioassay

This assay allows for the detailed observation of an insect's flight behavior in response to a structured odor plume.

-

Apparatus: A wind tunnel with a controlled, laminar airflow. The upwind end holds the odor source, and the downwind end is where the insect is released.

-

Procedure: A point source of this compound is placed at the upwind end. An insect is released at the downwind end, and its flight path is recorded.

-

Data Analysis: Various behaviors are quantified, including the percentage of insects taking flight, flying upwind, and making contact with the source. Flight parameters such as speed and turning angle can also be analyzed.[4]

Calcium Imaging

This technique allows for the visualization of neural activity in the antennal lobe in response to an odor.[18][21][22]

-

Preparation: An insect expressing a genetically encoded calcium indicator (e.g., GCaMP) in its ORNs is prepared for imaging. The head capsule is opened to expose the brain and antennal lobes.[18]

-

Stimulation and Imaging: The antenna is stimulated with this compound while the antennal lobe is imaged using a fluorescence microscope (e.g., a two-photon microscope).

-

Data Analysis: Changes in fluorescence intensity in specific glomeruli (the functional units of the antennal lobe) indicate which ORN types are activated by the odorant.

Conclusion

This compound is a C18 unsaturated aldehyde that plays a role as a semiochemical in insects, particularly as a minor component in the pheromone blends of some moth species. While direct quantitative data on its behavioral and physiological effects are sparse, the established methodologies for studying insect semiochemicals provide a clear path for future research. By employing techniques such as electrophysiology, behavioral assays, and neural imaging, researchers can further elucidate the specific role of this compound in insect communication and explore its potential for the development of novel pest management strategies. The information on related aldehyde pheromones provides a strong foundation for hypothesis-driven research into the function of this specific semiochemical.

References

- 1. benchchem.com [benchchem.com]

- 2. pnas.org [pnas.org]

- 3. An enzymatic tandem reaction to produce odor-active fatty aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Stored alcohol and fatty acid intermediates and the biosynthesis of sex pheromone aldehyde in the moth Chloridea virescens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A comparison of responses from olfactory receptor neurons of Heliothis subflexa and Heliothis virescens to components of their sex pheromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Identification and Characterization of an Antennae-Specific Aldehyde Oxidase from the Navel Orangeworm - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. Frontiers | Genome-Wide Identification of Aldehyde Oxidase Genes in Moths and Butterflies Suggests New Insights Into Their Function as Odorant-Degrading Enzymes [frontiersin.org]

- 16. Identification and Characterization of Aldehyde Oxidase 5 in the Pheromone Gland of the Silkworm (Lepidoptera: Bombycidae) - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Calcium Imaging of Pheromone Responses in the Insect Antennal Lobe - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 20. researchgate.net [researchgate.net]

- 21. biorxiv.org [biorxiv.org]

- 22. Pheromone representation in the ant antennal lobe changes with age - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 9-Octadecenal and its Synonyms in Scientific Literature

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 9-Octadecenal, a long-chain unsaturated aldehyde with significance in various scientific domains. The document details its nomenclature, chemical identifiers, and synonyms commonly encountered in scientific literature. It further explores its biological roles, particularly as an insect pheromone, and delves into established experimental protocols for its synthesis and analysis.

Nomenclature and Synonyms of this compound

This compound is a C18 unsaturated aldehyde with the double bond at the 9th position. The geometry of this double bond can be either cis (Z) or trans (E), leading to two different stereoisomers. A comprehensive list of its synonyms and chemical identifiers is provided in Table 1.

| Table 1: Synonyms and Chemical Identifiers for this compound | |

| Common Name | This compound |

| IUPAC Names | (9E)-octadec-9-enal, (9Z)-octadec-9-enal, octadec-9-enal |

| Synonyms | Olealdehyde, Oleyl aldehyde, cis-9-Octadecenal, (Z)-9-Octadecenal, trans-9-Octadecenal, (E)-9-Octadecenal, Octadecenyl aldehyde |

| CAS Numbers | 5090-41-5 ((E)-isomer), 2423-10-1 ((Z)-isomer) |

| PubChem CID | 5283381 ((E)-isomer), 5364492 ((Z)-isomer) |

| Molecular Formula | C18H34O |

| Molecular Weight | 266.47 g/mol [1] |

| InChI Key | ZENZJGDPWWLORF-MDZDMXLPSA-N ((E)-isomer), ZENZJGDPWWLORF-KTKRTIGZSA-N ((Z)-isomer) |

| Other Identifiers | DTXSID9074305, 971UC454BB |

Biological Significance and Activity

Long-chain aliphatic aldehydes, including this compound, are naturally occurring molecules involved in diverse biological processes.[2] They are known to be reactive and can form adducts with proteins and DNA, thereby modulating cellular functions.[1][3]

Role as an Insect Pheromone

Potential Biological Activities

While direct and extensive quantitative data on the cytotoxicity, anti-inflammatory, or antioxidant properties of this compound is limited in the public domain, studies on structurally related long-chain unsaturated aldehydes and fatty acids provide insights into its potential biological activities. For instance, related compounds have been shown to possess antimicrobial and anti-inflammatory properties.[5][6] It is important to note that the biological effects of aldehydes can be complex, with some demonstrating toxicity at higher concentrations.[3][7]

Experimental Protocols

This section provides detailed methodologies for the chemical synthesis and analysis of this compound, which are essential for researchers studying its properties and function.

Chemical Synthesis of (Z)-9-Octadecenal via Swern Oxidation

The Swern oxidation is a widely used method for the mild oxidation of primary alcohols to aldehydes.[8] This protocol outlines the synthesis of (Z)-9-Octadecenal from (Z)-9-octadecen-1-ol (oleyl alcohol).

Materials:

-

(Z)-9-octadecen-1-ol (Oleyl alcohol)

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (TEA)

-

Dichloromethane (DCM), anhydrous

-

Argon or Nitrogen gas

-

Dry ice/acetone bath

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and two addition funnels under an inert atmosphere (Argon or Nitrogen).

-

Add anhydrous DCM to the flask and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add oxalyl chloride to the cold DCM, followed by the dropwise addition of DMSO. Stir the mixture for 15 minutes.

-

Add a solution of (Z)-9-octadecen-1-ol in DCM dropwise to the reaction mixture, ensuring the temperature remains below -60 °C. Stir for 30 minutes.

-

Slowly add triethylamine to the reaction mixture. The reaction is typically stirred for another 30 minutes at -78 °C and then allowed to warm to room temperature.

-

Quench the reaction by adding water.

-

Extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude (Z)-9-Octadecenal.

-

The crude product can be purified by column chromatography on silica gel.

A schematic workflow for this synthesis is provided in the visualization section.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound in biological or chemical samples.[9][10][11]

Sample Preparation (from a biological matrix):

-

Lipid Extraction: Homogenize the biological sample (e.g., insect glands, tissue) in a suitable solvent system, such as a chloroform:methanol mixture, to extract the lipids.[9]

-

Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.

-

Derivatization (optional but recommended for improved chromatography): The aldehyde can be derivatized to a more stable and volatile compound, such as an oxime or a pentafluorobenzyl (PFB) oxime, to improve chromatographic separation and detection sensitivity.

GC-MS Parameters:

-

Gas Chromatograph: A standard GC system equipped with a capillary column suitable for fatty acid derivative analysis (e.g., a non-polar or medium-polarity column).

-

Injection: Splitless or split injection, depending on the sample concentration.

-

Oven Temperature Program: A temperature gradient is typically used, starting at a lower temperature and ramping up to a higher temperature to elute compounds with different boiling points. A representative program might start at 50°C, hold for a few minutes, and then ramp at 10-20°C/min to 250-300°C.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: A mass spectrometer operating in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify unknown compounds and selected ion monitoring (SIM) mode for targeted quantification of this compound, using its characteristic mass fragments.

A workflow diagram for the analysis of this compound is presented in the visualization section.

Visualizations

General Signaling Pathway for Fatty Aldehydes

While a specific signaling pathway for this compound in mammalian cells is not well-defined, long-chain fatty aldehydes, in general, are known to influence cellular processes by interacting with various signaling pathways.[1][12] One such pathway involves the nuclear factor-kappa B (NF-κB) signaling cascade, which plays a crucial role in inflammation.[13][14][15] The following diagram illustrates a generalized pathway of how a pro-inflammatory stimulus can lead to the activation of NF-κB and how this pathway could potentially be modulated.

Caption: Generalized NF-κB signaling pathway.

Experimental Workflow for Synthesis and Analysis of this compound

The following diagram illustrates a typical workflow for the synthesis of (Z)-9-Octadecenal via Swern oxidation followed by its analysis using GC-MS.

Caption: Synthesis and analysis workflow.

References

- 1. S1P and Plasmalogen Derived Fatty Aldehydes in Cellular Signaling and Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative evaluation of cytotoxicity and metabolism of four aldehydes in two hepatoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. repository.unar.ac.id [repository.unar.ac.id]

- 12. benchchem.com [benchchem.com]

- 13. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Molecular Structure and Isomers of 9-Octadecenal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, isomers, and biological significance of 9-Octadecenal. It is intended to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed information on the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and insights into its roles in biological systems.

Molecular Structure and Isomers

This compound is an unsaturated fatty aldehyde with the chemical formula C₁₈H₃₄O.[1][2] Its structure consists of an eighteen-carbon chain with a double bond located at the ninth carbon atom and a terminal aldehyde functional group. The presence of the double bond gives rise to geometric isomerism, resulting in two primary forms: cis-9-Octadecenal ((Z)-9-Octadecenal) and trans-9-Octadecenal ((E)-9-Octadecenal).

The stereochemistry of the double bond significantly influences the molecule's overall shape and, consequently, its physical and biological properties. The cis isomer has a bend in its structure due to the hydrogen atoms on the same side of the double bond, while the trans isomer has a more linear shape.

Physicochemical Properties

The isomeric form of this compound affects its physical and chemical characteristics. While some experimental data is available, many reported values are estimates. The following table summarizes key physicochemical properties for both isomers.

| Property | cis-9-Octadecenal ((Z)-9-Octadecenal) | trans-9-Octadecenal ((E)-9-Octadecenal) |

| Molecular Formula | C₁₈H₃₄O | C₁₈H₃₄O |

| Molecular Weight | 266.46 g/mol | 266.46 g/mol |

| CAS Number | 2423-10-1 | 5090-41-5 |

| Appearance | Colorless liquid | Liquid |

| Odor | Fatty, waxy | - |

| Boiling Point | 362.60 °C @ 760.00 mm Hg (est.) | 352.00 to 367.00 °C @ 760.00 mm Hg |

| Solubility in Water | 0.007882 mg/L @ 25 °C (est.) | Insoluble |

| Density | - | 0.84800 to 0.85400 @ 25.00 °C |

| Refractive Index | - | 1.45500 to 1.46100 @ 20.00 °C |

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

3.1.1. Swern Oxidation of Oleyl Alcohol

This method facilitates the oxidation of the primary alcohol, oleyl alcohol (cis-9-octadecen-1-ol), to its corresponding aldehyde, cis-9-Octadecenal.

Materials:

-

Oleyl alcohol

-

Oxalyl chloride

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Argon or Nitrogen gas supply

-

Standard glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an argon/nitrogen inlet.

-

Dissolve oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.5 equivalents) in anhydrous dichloromethane to the stirred oxalyl chloride solution via the dropping funnel, maintaining the temperature below -60 °C.

-

After the addition is complete, stir the mixture for 15 minutes at -78 °C.

-

Add a solution of oleyl alcohol (1.0 equivalent) in anhydrous dichloromethane dropwise, ensuring the internal temperature does not exceed -60 °C.

-

Stir the reaction mixture for 45 minutes at -78 °C.

-

Slowly add triethylamine (5.0 equivalents) to the flask.

-

Allow the reaction to warm to room temperature over 45 minutes.

-

Quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the crude product by flash column chromatography on silica gel.

3.1.2. Ozonolysis of Oleic Acid

Ozonolysis provides a method for cleaving the double bond of oleic acid to yield aldehydes. A reductive workup is necessary to obtain this compound.

Materials:

-

Oleic acid (cis-9-octadecenoic acid)

-

Methanol (CH₃OH) or Dichloromethane (CH₂Cl₂) (anhydrous)

-

Ozone generator

-

Oxygen supply

-

Gas dispersion tube

-

Reducing agent (e.g., triphenylphosphine (PPh₃) or zinc dust)

-

Low-temperature bath (-78 °C)

Procedure:

-

Dissolve oleic acid in a suitable solvent (e.g., methanol or dichloromethane) in a gas washing bottle equipped with a gas dispersion tube.

-

Cool the solution to -78 °C.

-

Bubble ozone gas, generated from an oxygen supply, through the solution. Monitor the reaction progress by observing the disappearance of the starting material (e.g., by TLC) or by the appearance of a blue color, indicating an excess of ozone.

-

Once the reaction is complete, purge the solution with oxygen or an inert gas to remove excess ozone.

-

Add a reducing agent (e.g., triphenylphosphine or zinc dust) to the reaction mixture at -78 °C and allow it to warm to room temperature while stirring. This step reduces the intermediate ozonide to the desired aldehyde.

-

Filter off any solid byproducts (e.g., triphenylphosphine oxide or zinc oxide).

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound and nonanal by distillation or column chromatography.

Analytical Methods

3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound and its isomers.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a fused-silica capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector: Splitless mode at 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp to 250 °C at a rate of 10 °C/min.

-

Hold at 250 °C for 10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

Sample Preparation:

-

Dissolve the sample containing this compound in a volatile solvent such as hexane or dichloromethane.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

-

Identify this compound based on its retention time and the fragmentation pattern in the mass spectrum, comparing it to a known standard or a spectral library.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of the isomeric purity of this compound.

¹H NMR:

-

Solvent: Chloroform-d (CDCl₃)

-

Key Signals for cis-9-Octadecenal:

-

Aldehyde proton (CHO): ~9.76 ppm (triplet)

-

Olefinic protons (CH=CH): ~5.35 ppm (multiplet)

-

-

Key Signals for trans-9-Octadecenal:

-

Aldehyde proton (CHO): ~9.76 ppm (triplet)

-

Olefinic protons (CH=CH): ~5.40 ppm (multiplet)

-

-

The coupling constants between the olefinic protons can distinguish between the cis (J ≈ 10-12 Hz) and trans (J ≈ 15-18 Hz) isomers.

¹³C NMR:

-

Solvent: Chloroform-d (CDCl₃)

-

Key Signals:

-

Aldehyde carbon (CHO): ~202.8 ppm

-

Olefinic carbons (CH=CH): ~129-131 ppm

-

The chemical shifts of the allylic carbons can also differ slightly between the cis and trans isomers.

-

Biological Significance and Signaling Pathways

This compound plays significant roles in various biological systems, primarily as an insect pheromone and a potential antimicrobial agent.

Insect Pheromone

cis-9-Octadecenal is a component of the sex pheromone blend of several moth species, including Heliothis subflexa.[1][3] It is biosynthesized in the pheromone gland from octadecanoic acid through a series of enzymatic reactions.

The detection of pheromones by insects involves a sophisticated olfactory signaling pathway.

Antimicrobial Activity

cis-9-Octadecenal has demonstrated antimicrobial properties.[4][5] It is a major component of some organic extra virgin olive oils, which have shown activity against foodborne pathogens.[4] The exact mechanism of action is not fully elucidated but is thought to involve disruption of the microbial cell membrane. The minimum inhibitory concentration (MIC) is a key parameter for quantifying antimicrobial activity.

Conclusion

This compound, in both its cis and trans isomeric forms, is a molecule of considerable interest due to its diverse biological activities and applications in various fields. This technical guide has provided a detailed overview of its molecular structure, physicochemical properties, and methods for its synthesis and analysis. The elucidation of its roles in insect chemical communication and as an antimicrobial agent opens avenues for further research and development, particularly in the areas of sustainable pest management and novel therapeutic agents. The provided experimental protocols and pathway diagrams serve as a foundation for researchers to explore the full potential of this versatile fatty aldehyde.

References

- 1. slunik.slu.se [slunik.slu.se]

- 2. Ozonolysis - Chemistry Steps [chemistrysteps.com]

- 3. Pheromone biosynthetic pathways in the moths Heliothis subflexa and Heliothis virescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Studies on the antimicrobial potential and structural characterization of fatty acids extracted from Sydney rock oyster Saccostrea glomerata - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Two-Step Synthesis of (Z)-9-Octadecenal from Oleic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

(Z)-9-Octadecenal, a long-chain unsaturated aldehyde, is a valuable compound in chemical synthesis and biological studies. This application note provides a detailed protocol for a reliable two-step synthesis of (Z)-9-Octadecenal starting from the readily available oleic acid. The synthesis involves the selective reduction of the carboxylic acid to a primary alcohol, followed by a mild oxidation to the target aldehyde, preserving the Z-configuration of the double bond.

Overall Synthetic Scheme

The synthesis is performed in two sequential steps:

-

Reduction: Oleic acid is reduced to its corresponding alcohol, oleyl alcohol ((Z)-9-octadecen-1-ol). This step requires a selective reducing agent that does not affect the carbon-carbon double bond.

-

Oxidation: The resulting oleyl alcohol is oxidized to (Z)-9-Octadecenal using a mild oxidizing agent to prevent over-oxidation to the carboxylic acid.

Caption: Chemical pathway for the synthesis of (Z)-9-Octadecenal.

Data Presentation: Summary of Reactions

The following table summarizes the typical conditions and expected outcomes for each step of the synthesis.

| Step | Reaction | Key Reagents / Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Typical Yield (%) |

| 1 | Reduction | Rh(1 wt%)-Sn(4 wt%)-B/Al₂O₃, H₂ | None | 290 | 2 | 82-83 |

| 2a | Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane | -78 to RT | N/A | >90 |

| 2b | Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temp. | N/A | >90 |

Experimental Workflow

The overall process from starting material to final product follows a logical sequence of reaction, purification, and analysis.

Caption: Overall experimental workflow for the synthesis and analysis.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Step 1: Reduction of Oleic Acid to Oleyl Alcohol

This protocol is based on the selective catalytic hydrogenation of oleic acid.[1] This method achieves high yield while preserving the double bond.[1][2]

Materials:

-

Oleic Acid

-

Rh(1 wt%)-Sn(4 wt%)-B/Al₂O₃ catalyst

-

High-pressure autoclave reactor

-

Filtration setup

Procedure:

-

Place oleic acid and the Rh-Sn-B/Al₂O₃ catalyst in a high-pressure autoclave reactor.

-

Seal the reactor and purge it several times with hydrogen gas.

-

Pressurize the reactor with hydrogen to 2 MPa.

-

Heat the reactor to 290 °C with vigorous stirring.

-

Maintain these conditions for the required reaction time (monitor by TLC or GC).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture to remove the catalyst.

-

The crude oleyl alcohol can be purified further by vacuum distillation if necessary. The expected yield is in the range of 82-83%.[1]

Step 2: Oxidation of Oleyl Alcohol to (Z)-9-Octadecenal

Two common and effective methods for this mild oxidation are the Swern oxidation and the Dess-Martin oxidation. Both are known for their high yields and compatibility with various functional groups.[3][4]

Method A: Swern Oxidation

The Swern oxidation uses dimethyl sulfoxide (DMSO) activated by oxalyl chloride.[4][5][6][7] Caution: This reaction generates toxic carbon monoxide gas and foul-smelling dimethyl sulfide.[4] It must be performed in an efficient fume hood. The reaction is also highly exothermic and requires low temperatures.[6]

Materials:

-

Oleyl alcohol ((Z)-9-octadecen-1-ol)

-

Oxalyl chloride ((COCl)₂)

-

Dimethyl sulfoxide (DMSO)

-

Triethylamine (Et₃N)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous glassware and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

-

Set up a flame-dried, three-necked flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet.

-

Add anhydrous DCM to the flask, followed by oxalyl chloride (1.5 eq).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.2 eq) in anhydrous DCM via the dropping funnel, ensuring the internal temperature does not rise above -60 °C. Stir for 15 minutes.

-

Slowly add a solution of oleyl alcohol (1.0 eq) in anhydrous DCM. Stir the mixture for 30-45 minutes at -78 °C.

-

Add triethylamine (5.0 eq) dropwise. The reaction mixture may become thick.

-

After stirring for 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate it under reduced pressure.

-

Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Method B: Dess-Martin Oxidation

This method uses the Dess-Martin periodinane (DMP), a hypervalent iodine reagent, which is a very mild and selective oxidant.[3][8][9] Caution: DMP is shock-sensitive and should be handled with care.

Materials:

-

Oleyl alcohol ((Z)-9-octadecen-1-ol)

-

Dess-Martin Periodinane (DMP) (1.5 eq)

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Sodium thiosulfate solution

Procedure:

-

To a flask containing a solution of oleyl alcohol (1.0 eq) in DCM, add Dess-Martin Periodinane (1.5 eq) in one portion at room temperature.

-

Stir the reaction mixture at room temperature. The reaction is typically complete within 0.5 - 2 hours.[8] Monitor progress by TLC.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated solution of sodium bicarbonate and sodium thiosulfate (1:1 ratio).

-

Shake the funnel vigorously until the layers become clear.

-

Separate the layers and extract the aqueous phase with diethyl ether (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure.

-

Purify the crude (Z)-9-Octadecenal by flash column chromatography.

References

- 1. Selective hydrogenation of oleic acid to fatty alcohols over a Rh–Sn–B/Al2O3 catalyst: kinetics and optimal reaction conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Swern oxidation - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Swern Oxidation [organic-chemistry.org]

- 8. Dess-Martin Oxidation [organic-chemistry.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

Application Notes and Protocols for the Identification of 9-Octadecenal by GC-MS

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the identification and analysis of 9-Octadecenal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a long-chain unsaturated aldehyde that plays a role in various biological processes and is a component of some natural products. Accurate identification and quantification are crucial for research in fields such as metabolomics, food science, and pharmacology. This application note details the necessary protocols for sample preparation, including derivatization, GC-MS analysis, and data interpretation for the unambiguous identification of this compound.

Introduction

This compound (C₁₈H₃₄O) is a volatile organic compound that has been identified in various natural sources, including plant extracts.[1] Its long aliphatic chain and aldehyde functional group make it amenable to analysis by Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and identifying volatile and semi-volatile compounds. This document outlines a robust GC-MS method for the analysis of this compound, providing detailed experimental protocols and data presentation guidelines.

Experimental Protocols

Sample Preparation